5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine
Description
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted at the 5-position with a 1-ethyl-1H-pyrazol-4-yl group and an amine group at the 2-position. Its molecular formula is C₁₀H₁₃N₅, yielding a molecular weight of 203.25 g/mol. The compound has been documented in purity assessments, achieving ≥95% purity in synthetic batches, as noted in EN300-230818 (Category D5) .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(1-ethylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-9(6-13-14)8-3-4-10(11)12-5-8/h3-7H,2H2,1H3,(H2,11,12) |
InChI Key |
GZRTWNYTXJQMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyridine-pyrazole scaffold is a common structural motif in drug discovery. Below is a comparative analysis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine and related compounds, emphasizing substituent effects, biological targets, and physicochemical properties.
Structural and Functional Comparison
Key Observations
Substituent Impact on Target Selectivity: The ethyl group in 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, piperidin-4-yl substituents (e.g., in KRC-108 and Crizotinib) enhance target affinity but reduce solubility due to increased molecular bulk . Halogenated aryl groups (e.g., in Crizotinib) improve binding to hydrophobic kinase pockets, as seen in its nanomolar potency against ALK/ROS1 .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, similar to KRC-108 and CDK2 inhibitors .
- Purity challenges in analogs (e.g., 95% purity for the target compound vs. 92% HPLC purity for the CK1δ inhibitor) highlight the need for optimized purification protocols .
Biological Activity Trends :
- Pyridine-pyrazole hybrids with bulky substituents (e.g., benzooxazole in KRC-108) show enhanced kinase inhibition but lower solubility. Smaller substituents (e.g., ethyl or methyl) may favor metabolic stability .
Physicochemical and Pharmacokinetic Profiles
| Parameter | 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine | KRC-108 | CDK2 Inhibitor | Crizotinib |
|---|---|---|---|---|
| Molecular Weight | 203.25 | 375.44 | 295.74 | 450.34 |
| LogP (Predicted) | 1.8–2.2 | 3.5–4.0 | 2.5–3.0 | 4.2–4.8 |
| Solubility (µg/mL) | Moderate (20–50) | Low (<10) | Moderate (15–30) | Low (<5) |
| Synthetic Yield | Not reported | Not reported | Not reported | High (commercial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
